molecular formula C26H25ClN4O4S B11359116 N-(3-chlorophenyl)-5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(3-chlorophenyl)-5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11359116
M. Wt: 525.0 g/mol
InChI Key: ZIWVWCQNEQOXQI-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and ethylphenyl groups. The final steps involve the addition of the furan-2-ylmethyl and methanesulfonyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and furan-2-ylmethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-CHLOROPHENYL)-5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activity, including its effects on various cellular processes.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-cancer or anti-inflammatory agent.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins involved in key cellular pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-CHLOROPHENYL)-5-{[(4-METHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
  • **N-(3-CHLOROPHENYL)-5-{[(4-ETHYLPHENYL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE

Uniqueness

N-(3-CHLOROPHENYL)-5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H25ClN4O4S

Molecular Weight

525.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-[(4-ethylphenyl)methyl-(furan-2-ylmethyl)amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H25ClN4O4S/c1-3-18-9-11-19(12-10-18)16-31(17-22-8-5-13-35-22)23-15-28-26(36(2,33)34)30-24(23)25(32)29-21-7-4-6-20(27)14-21/h4-15H,3,16-17H2,1-2H3,(H,29,32)

InChI Key

ZIWVWCQNEQOXQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC(=CC=C4)Cl)S(=O)(=O)C

Origin of Product

United States

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